2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl structure with a carboxylic acid group at the 3-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)phenylboronic acid
- 2-(Methylthio)benzeneboronic acid
- 2-Methylsulfanylphenylboronic acid
Uniqueness
2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H12O2S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-methylsulfanyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O2S/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
IIDQUYSJUBKIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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